

In-Depth Technical Guide: (4-Bromo-2-methylphenyl)methanamine (CAS 376646-62-7)

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Compound of Interest

Compound Name: (4-Bromo-2-methylphenyl)methanamine

Cat. No.: B151677

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Introduction

(4-Bromo-2-methylphenyl)methanamine is a substituted benzylamine derivative. Compounds of this class are of interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active molecules. The strategic placement of the bromo and methyl groups on the phenyl ring, along with the reactive primary amine functionality, makes this compound a versatile intermediate for the synthesis of more complex molecular architectures. This document provides a comprehensive overview of its chemical characterization, a representative synthetic protocol, and safety information.

Physicochemical and Spectroscopic Characterization

The key physicochemical properties of **(4-Bromo-2-methylphenyl)methanamine** are summarized below. While experimental spectroscopic data is not readily available in published literature, predicted values based on its structure are provided for reference. For definitive data, obtaining a Certificate of Analysis (COA) from a commercial supplier is recommended.^[1]

Physical and Chemical Properties

Property	Value	Reference
CAS Number	376646-62-7	[1][2][3][4]
Molecular Formula	C ₈ H ₁₀ BrN	[1][2][3][4]
Molecular Weight	200.08 g/mol	[1][2][3][4]
Physical Form	Liquid	
Purity	Typically ≥95% - 98%	[2][4]
Boiling Point	270.9 °C at 760 mmHg (Predicted)	[3]
Flash Point	117.6 °C (Predicted)	[3]
Density	1.41 g/cm ³ (Predicted)	[3]
InChI Key	CRDQDMSHRCFAAW- UHFFFAOYSA-N	[3]

Spectroscopic Data (Predicted)

Spectrum Type	Predicted Data
¹ H NMR	δ (ppm): 7.3-7.5 (m, 2H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 3.8-3.9 (s, 2H, CH ₂), 2.3-2.4 (s, 3H, CH ₃), 1.5-1.7 (br s, 2H, NH ₂)
¹³ C NMR	δ (ppm): 140-142 (Ar-C), 138-140 (Ar-C), 131-133 (Ar-CH), 129-131 (Ar-CH), 126-128 (Ar-CH), 120-122 (Ar-C-Br), 45-47 (CH ₂), 18-20 (CH ₃)
IR (Infrared)	ν (cm ⁻¹): 3300-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2850-2950 (Alkyl C-H stretch), 1600-1650 (N-H bend), 1450-1500 (Ar C=C stretch), 1000-1100 (C-N stretch), 500-600 (C-Br stretch)
MS (Mass Spec.)	m/z: 200/202 ([M] ⁺ , Br isotope pattern), 185/187 ([M-NH ₂] ⁺), 121 ([M-Br] ⁺)

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for **(4-Bromo-2-methylphenyl)methanamine** is not readily available in the surveyed literature. However, a plausible and commonly employed method for the synthesis of such primary benzylamines is the reduction of the corresponding nitrile. Below is a representative experimental protocol.

Representative Synthesis: Reduction of 4-Bromo-2-methylbenzonitrile

This two-step process involves the synthesis of the nitrile precursor followed by its reduction to the target amine.

Step 1: Synthesis of 4-Bromo-2-methylbenzonitrile

A common route to this intermediate is via a Sandmeyer reaction from 4-bromo-2-methylaniline.

- Materials: 4-bromo-2-methylaniline, hydrochloric acid, sodium nitrite, copper(I) cyanide, potassium cyanide.
- Procedure:
 - 4-bromo-2-methylaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.
 - A solution of sodium nitrite in water is added dropwise to form the diazonium salt, maintaining the temperature below 5 °C.
 - In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated.
 - The cold diazonium salt solution is slowly added to the hot cyanide solution.
 - The reaction mixture is heated to drive the reaction to completion.
 - After cooling, the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

- The organic layer is washed, dried, and the solvent is evaporated to yield crude 4-bromo-2-methylbenzonitrile, which can be purified by recrystallization or column chromatography.

Step 2: Reduction to **(4-Bromo-2-methylphenyl)methanamine**

- Materials: 4-Bromo-2-methylbenzonitrile, Lithium aluminum hydride (LiAlH_4) or Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$), anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid, sodium hydroxide.
- Procedure:
 - A solution of 4-bromo-2-methylbenzonitrile in an anhydrous solvent (diethyl ether or THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
 - The flask is cooled in an ice bath, and a solution of the reducing agent (e.g., LiAlH_4 in ether or $\text{BH}_3 \cdot \text{THF}$ in THF) is added dropwise with stirring.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
 - The reaction is carefully quenched by the sequential slow addition of water, followed by aqueous sodium hydroxide.
 - The resulting salts are filtered off, and the filtrate is extracted with an organic solvent.
 - The combined organic extracts are dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
 - The solvent is removed under reduced pressure to yield the crude **(4-Bromo-2-methylphenyl)methanamine**.
 - Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram



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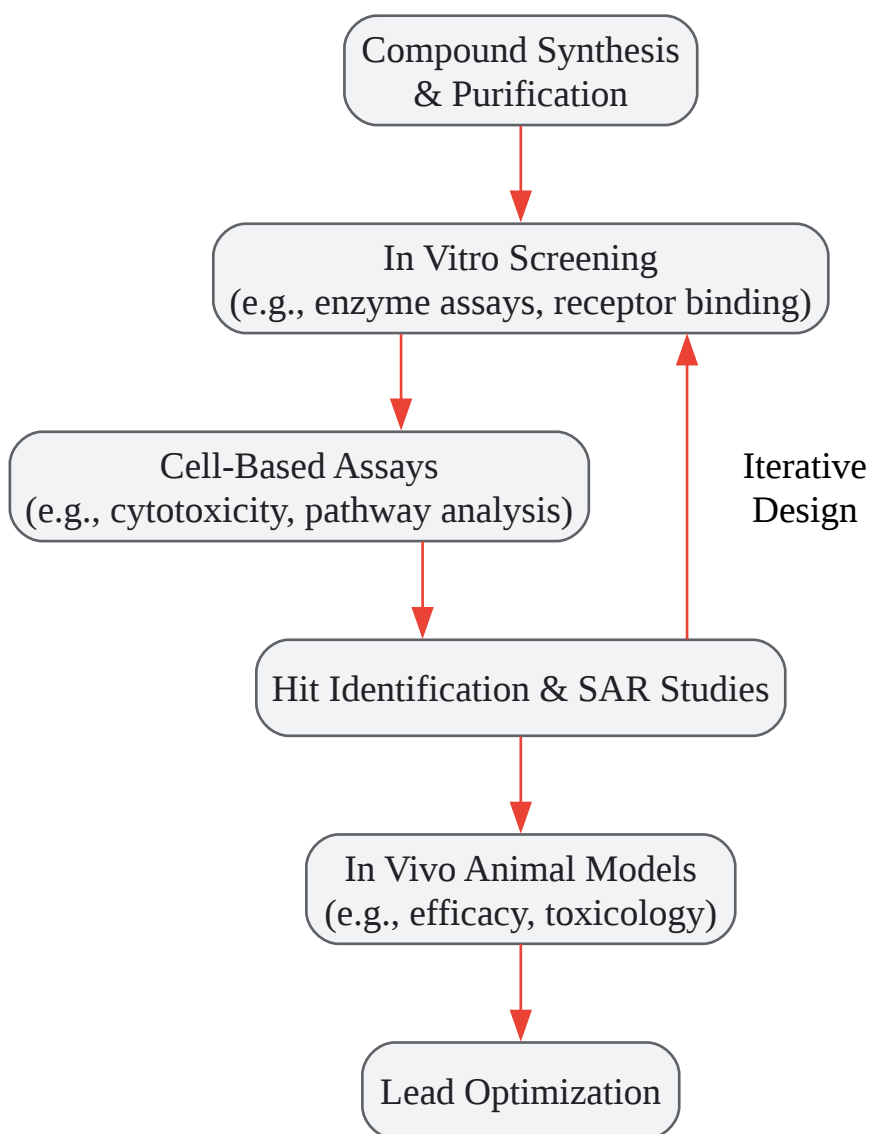
A representative two-step synthesis workflow for **(4-Bromo-2-methylphenyl)methanamine**.

Biological Activity and Signaling Pathways

As of the date of this document, a thorough search of scientific literature and databases has not revealed any published studies on the specific biological activity or the involvement of **(4-Bromo-2-methylphenyl)methanamine** in any signaling pathways. The biological effects of this compound remain an area for future investigation. However, substituted benzylamines are a well-established class of compounds with a wide range of pharmacological activities, and this molecule could serve as a key intermediate in the synthesis of novel therapeutic agents.^{[5][6][7]}

General Workflow for Biological Characterization

Should this compound be investigated for its biological effects, a typical workflow would be as follows:



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A general workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

(4-Bromo-2-methylphenyl)methanamine is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Hazard Identification

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
- Storage: Keep in a dark place, under an inert atmosphere, at room temperature.

First Aid Measures

- If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

(4-Bromo-2-methylphenyl)methanamine is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for various scientific disciplines, particularly in

drug discovery. This guide provides a summary of its known characteristics and a framework for its synthesis and handling. The lack of data on its biological activity presents an opportunity for future research to explore its potential pharmacological relevance. Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.

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